1,3-dioxo-N,2-diphenyl-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-N,2-diphenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a 1,3-dioxo group, a diphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-N,2-diphenyl-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of phthalic anhydride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the isoindole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-N,2-diphenyl-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dioxo-N,2-diphenyl-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-dioxo-N,2-diphenyl-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in cells. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy. Additionally, its antimicrobial properties are attributed to its ability to interfere with bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-N,2-diphenylisoindoline-5-carboxamide
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
Uniqueness
1,3-Dioxo-N,2-diphenyl-2,3-dihydro-1H-isoindole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
3348-10-5 |
---|---|
Molecular Formula |
C21H14N2O3 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1,3-dioxo-N,2-diphenylisoindole-5-carboxamide |
InChI |
InChI=1S/C21H14N2O3/c24-19(22-15-7-3-1-4-8-15)14-11-12-17-18(13-14)21(26)23(20(17)25)16-9-5-2-6-10-16/h1-13H,(H,22,24) |
InChI Key |
XYVVPZISDISMTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.